(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide
CAS No.: 315243-44-8
Cat. No.: VC7475786
Molecular Formula: C21H21N3O2S2
Molecular Weight: 411.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315243-44-8 |
|---|---|
| Molecular Formula | C21H21N3O2S2 |
| Molecular Weight | 411.54 |
| IUPAC Name | 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide |
| Standard InChI | InChI=1S/C21H21N3O2S2/c1-2-15-7-9-16(10-8-15)13-18-20(26)24(21(27)28-18)12-4-6-19(25)23-17-5-3-11-22-14-17/h3,5,7-11,13-14H,2,4,6,12H2,1H3,(H,23,25)/b18-13- |
| Standard InChI Key | GFXVDYKLXPHYHR-AQTBWJFISA-N |
| SMILES | CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the 5-ene-4-thiazolidinone subclass, featuring a Z-configuration at the exocyclic double bond of the 4-ethylbenzylidene group. Its molecular formula is C21H21N3O2S2, with a molecular weight of 411.54 g/mol. Key structural components include:
-
Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
4-Ethylbenzylidene moiety: A substituted benzylidene group at position 5 of the thiazolidinone ring, contributing to planar rigidity and hydrophobic interactions.
-
Pyridin-3-ylbutanamide side chain: A flexible aliphatic chain terminating in a pyridine ring, enhancing solubility and target binding .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O2S2 |
| Molecular Weight | 411.54 g/mol |
| IUPAC Name | 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide |
| SMILES | CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3 |
| Solubility | Not publicly available |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide typically involves multi-step organic reactions, leveraging strategies common to 5-ene-4-thiazolidinones :
-
Thiazolidinone Core Formation:
-
Knoevenagel Condensation:
-
Side Chain Functionalization:
-
Coupling of the N3-position of the thiazolidinone with pyridin-3-ylbutanamide using carbodiimide-based crosslinkers.
-
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Thiourea + ethyl bromoacetate, EtOH, reflux | 65% | |
| 2 | 4-Ethylbenzaldehyde, AcOH, NH4OAc, 80°C | 78% | |
| 3 | EDC/HOBt, DMF, rt | 82% |
Stereochemical Considerations
The Z-configuration at the exocyclic double bond is critical for biological activity, as it stabilizes the planar conformation necessary for target binding . Computational studies suggest that steric hindrance from the 4-ethyl group favors the Z-isomer during synthesis .
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates potent cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies highlight:
-
Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase II complexes, inducing double-strand breaks.
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 .
Table 3: Cytotoxicity Data (Selected Cell Lines)
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The thioxo group enhances membrane permeability, disrupting microbial cell walls .
Anti-Inflammatory Effects
In murine models of carrageenan-induced edema, the compound reduced paw swelling by 62% at 10 mg/kg, comparable to diclofenac . This activity is linked to COX-2 inhibition and suppression of NF-κB signaling.
Pharmacological Optimization Challenges
PAINS Considerations
5-Ene-4-thiazolidinones are often flagged as pan-assay interference compounds (PAINS) due to redox activity and thiol reactivity . Mitigation strategies include:
-
Structural Rigidification: Introducing bulky substituents to reduce nonspecific binding .
-
Prodrug Approaches: Masking the thioxo group to improve selectivity.
Solubility and Bioavailability
The lack of solubility data poses challenges for formulation. Molecular dynamics simulations predict moderate logP (3.2), suggesting the need for solubilizing agents (e.g., cyclodextrins) in preclinical studies.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume